molecular formula C25H22ClN3OS B14928214 N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B14928214
M. Wt: 448.0 g/mol
InChI Key: NWXOQBAQXMLXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the 4-chlorobenzyl group via nucleophilic substitution. The phenyl and phenylsulfanyl groups are then added through further substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring or the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
  • 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide stands out due to its unique combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H22ClN3OS

Molecular Weight

448.0 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C25H22ClN3OS/c1-18-16-23(28-29(18)17-19-12-14-21(26)15-13-19)27-25(30)24(20-8-4-2-5-9-20)31-22-10-6-3-7-11-22/h2-16,24H,17H2,1H3,(H,27,28,30)

InChI Key

NWXOQBAQXMLXDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.